4-Hydroxy Guanabenz Hydrochloride, also known as 4-Hydroxy Guanabenz, is a derivative of guanabenz, a drug originally developed for the treatment of hypertension. This compound has garnered attention due to its potential therapeutic applications, particularly as a partial agonist of the alpha-2 adrenergic receptor. The full chemical name is 2-[(2,6-Dichloro-4-hydroxyphenyl)methylene]hydrazinecarboximidamide hydrochloride, indicating its complex molecular structure and functional groups.
The synthesis of 4-Hydroxy Guanabenz Hydrochloride has been documented in various studies, particularly in the Department of Medicinal Chemistry at Jagiellonian University Medical College in Kraków, Poland. The primary starting materials for its synthesis include 2,6-dichloro-4-hydroxybenzaldehyde and aminoguanidine hydrochloride, which are commercially available from suppliers like Sigma-Aldrich .
The synthesis of 4-Hydroxy Guanabenz Hydrochloride involves a straightforward reaction between 2,6-dichloro-4-hydroxybenzaldehyde and aminoguanidine hydrochloride in methanol. The reaction is typically conducted at elevated temperatures (around 95 °C) for several hours to ensure complete conversion to the desired product.
The yield from this synthesis can reach up to 95%, demonstrating an efficient process for obtaining high-purity product.
The molecular formula for 4-Hydroxy Guanabenz Hydrochloride is C₈H₉Cl₂N₅O. Its structure features:
Spectroscopic data confirm the structure:
The primary reaction involved in the formation of 4-Hydroxy Guanabenz Hydrochloride is a condensation reaction between an aldehyde and an amine. This type of reaction typically involves nucleophilic attack by the amine on the carbonyl carbon of the aldehyde, leading to the formation of an imine intermediate that subsequently rearranges to form the final product.
This reaction is facilitated by heating in a suitable solvent (methanol) and results in high yields due to favorable kinetics under these conditions.
4-Hydroxy Guanabenz Hydrochloride acts primarily as a partial agonist at alpha-2 adrenergic receptors. This interaction leads to various physiological effects including modulation of neurotransmitter release and potential impacts on metabolic processes.
Pharmacokinetic studies indicate that after administration, 4-Hydroxy Guanabenz exhibits rapid penetration into systemic circulation with a peak concentration achieved within approximately 15 minutes. Its efficacy as an agonist has been quantified with an effective concentration (EC50) value around 316.3 nM .
Relevant data suggest that it maintains high purity levels (>95%) following synthesis, indicating effective purification methods employed during its preparation .
4-Hydroxy Guanabenz Hydrochloride has potential applications in:
Current studies are focusing on its role in reducing body weight and improving metabolic profiles in animal models, indicating promising avenues for future clinical applications .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4